molecular formula C8H11BO3 B12838956 ((Benzyloxy)methyl)boronic acid

((Benzyloxy)methyl)boronic acid

Cat. No.: B12838956
M. Wt: 165.98 g/mol
InChI Key: WMFAGWKNBYAOQC-UHFFFAOYSA-N
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Description

((Benzyloxy)methyl)boronic acid is an organoboron compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a boronic acid group attached to a benzyloxy methyl moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((Benzyloxy)methyl)boronic acid typically involves the reaction of benzyloxy methyl halides with boronic acid derivatives. One common method is the Suzuki-Miyaura coupling, which involves the reaction of benzyloxy methyl halides with boronic acids in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for large-scale production.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective industrial production .

Chemical Reactions Analysis

Types of Reactions

((Benzyloxy)methyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyloxy methyl boronic esters, while reduction can produce various boron-containing compounds .

Scientific Research Applications

Chemistry

In chemistry, ((Benzyloxy)methyl)boronic acid is widely used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it an ideal candidate for various organic transformations, including cross-coupling reactions .

Biology

In biological research, this compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms. Its ability to form reversible covalent bonds with diols makes it useful in the design of enzyme inhibitors .

Medicine

In medicine, the compound is explored for its potential in drug delivery systems and as a therapeutic agent. Boron-containing compounds have shown promise in cancer treatment and other medical applications .

Industry

Industrially, this compound is used in the production of polymers, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it valuable in various industrial processes .

Mechanism of Action

The mechanism of action of ((Benzyloxy)methyl)boronic acid involves its ability to form covalent bonds with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, leading to the formation of stable complexes. This property is exploited in enzyme inhibition, where the compound can bind to the active site of enzymes and inhibit their activity .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Methylboronic acid
  • Vinylboronic acid

Uniqueness

((Benzyloxy)methyl)boronic acid is unique due to its benzyloxy methyl group, which imparts distinct reactivity and stability compared to other boronic acids. This makes it particularly useful in specific synthetic applications and research contexts .

Properties

Molecular Formula

C8H11BO3

Molecular Weight

165.98 g/mol

IUPAC Name

phenylmethoxymethylboronic acid

InChI

InChI=1S/C8H11BO3/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5,10-11H,6-7H2

InChI Key

WMFAGWKNBYAOQC-UHFFFAOYSA-N

Canonical SMILES

B(COCC1=CC=CC=C1)(O)O

Origin of Product

United States

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